

Application Notes and Protocols for Folinic Acid Rescue with Lometrexol Disodium Treatment

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Compound of Interest

Compound Name: *Lometrexol disodium*

Cat. No.: *B12397558*

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These application notes provide a comprehensive overview and detailed protocols for the use of folinic acid (leucovorin) as a rescue agent following treatment with **Lometrexol disodium**, an antipurine antifolate agent. The information is collated from various clinical studies to guide preclinical and clinical research design.

Introduction

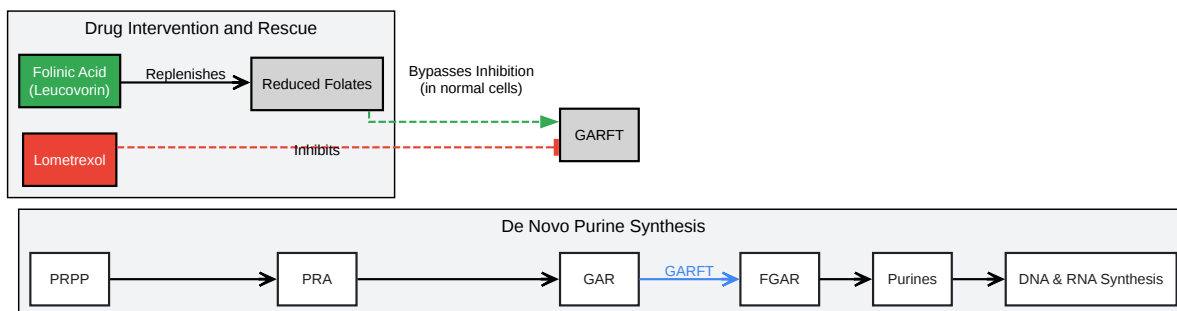
Lometrexol, a folate analog antimetabolite, selectively inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3][4] This inhibition leads to the arrest of DNA synthesis and has demonstrated activity against tumors resistant to other folate antagonists like methotrexate.[4] However, the clinical utility of Lometrexol has been hampered by severe and cumulative toxicities, primarily myelosuppression (anemia, thrombocytopenia) and mucositis.

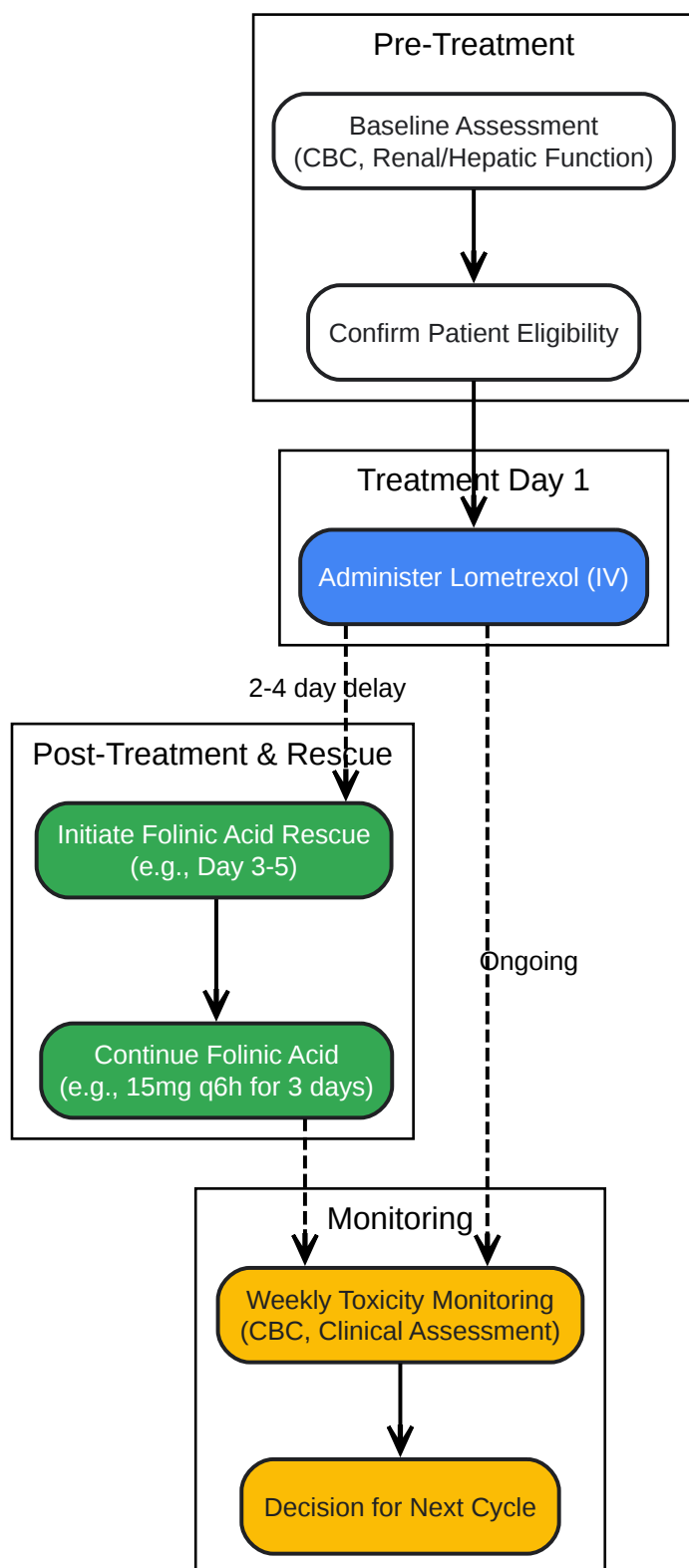
Folinic acid (leucovorin), a reduced form of folic acid, serves as a rescue agent to mitigate Lometrexol-induced toxicity in normal tissues without compromising its antitumor efficacy. This document outlines the protocols for Lometrexol administration with subsequent folinic acid rescue, based on findings from Phase I and II clinical trials.

Mechanism of Action and Signaling Pathway

Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. As a potent inhibitor of GARFT, it blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the synthesis of purines, which are essential for DNA and RNA synthesis. This leads to S-phase cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Folinic acid rescue works by replenishing the intracellular pool of reduced folates, thereby bypassing the enzymatic block imposed by Lometrexol in normal cells. This allows for the continuation of purine synthesis and subsequent DNA replication and cell division, thus "rescuing" healthy tissues from the cytotoxic effects of the drug.





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References

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